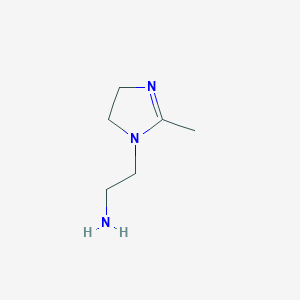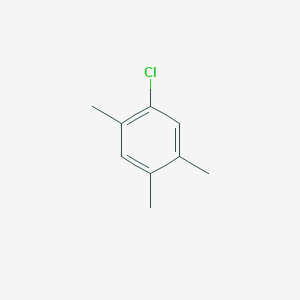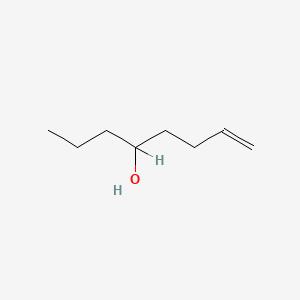
7-Octen-4-OL
Vue d'ensemble
Description
7-Octen-4-OL is an organic compound with the molecular formula C8H16O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an octene chain with a double bond at the seventh position and a hydroxyl group at the fourth position. It is used in various applications due to its distinctive chemical properties.
Mécanisme D'action
Target of Action
This compound is a secondary alcohol with the general structure HOC®(R’) (R,R’=alkyl, aryl) . More research is needed to identify its specific targets and their roles.
Biochemical Pathways
It’s known that eight-carbon volatiles like 7-octen-4-ol are among the most prevalent and best-studied fungal volatiles . These compounds display different effects that include growth suppression in both plants and fungi, induction of defensive behaviors such as accumulation of mycotoxins, phytohormone signaling cascades, and the inhibition of spore and seed germination .
Pharmacokinetics
It’s known that this compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
It’s known that eight-carbon volatiles like this compound can induce defensive behaviors such as the accumulation of mycotoxins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 1-Octen-3-ol, a similar compound, may be niche-specific as more fungi produce it in the rhizosphere than in soil or in other habitats . This suggests that the environment can influence the production and action of these compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Octen-4-OL can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 7-octene. In this method, 7-octene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 7-octyn-4-OL. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) at elevated pressures and temperatures. The hydrogenation reaction selectively reduces the triple bond in 7-octyn-4-OL to a double bond, resulting in the formation of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with pyridinium chlorochromate (PCC) can convert this compound to 7-octen-4-one.
Reduction: The compound can be reduced to form saturated alcohols. For instance, catalytic hydrogenation can convert this compound to 7-octanol.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert this compound to 7-octen-4-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 7-octen-4-one
Reduction: 7-octanol
Substitution: 7-octen-4-yl chloride
Applications De Recherche Scientifique
7-Octen-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in drug development, particularly in the treatment of infections and inflammation.
Industry: The compound is used in the fragrance and flavor industry due to its pleasant odor. It is also employed in the production of certain polymers and resins.
Comparaison Avec Des Composés Similaires
1-Octen-3-OL:
2-Octen-1-OL: This compound has the hydroxyl group at the first position and a double bond at the second position.
3-Octen-2-OL: It features the hydroxyl group at the second position and a double bond at the third position.
Uniqueness of 7-Octen-4-OL: this compound is unique due to the specific positioning of its double bond and hydroxyl group. This configuration imparts distinct chemical properties, making it suitable for specific applications in synthesis and research. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds.
Propriétés
IUPAC Name |
oct-7-en-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-5-7-8(9)6-4-2/h3,8-9H,1,4-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWKMORBWQZWOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40968695 | |
| Record name | Oct-7-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53907-72-5 | |
| Record name | 7-Octen-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053907725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oct-7-en-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40968695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 7-octen-4-ol function as a pheromone in bark beetles?
A1: this compound acts as a component of the aggregation pheromone in several bark beetle species, including Ips paraconfusus (California five-spined ips) []. Released by male beetles, it attracts both males and females to a host tree, facilitating mass attack and successful colonization []. The specific blend of pheromone components, including this compound and ipsdienol, varies among species and influences the attraction of different species [, ].
Q2: Is there evidence that bark beetles can distinguish between different forms of this compound?
A2: Yes, research demonstrates that the European fir engraver (Pityokteines curvidens) exhibits selectivity towards the (S)-(-)-isomer of this compound, showing aggregation behavior only in its presence []. The (R)-(+)-isomer proves biologically inactive for this species, highlighting the chiral nature of the pheromone receptor system in Pityokteines curvidens []. This chiral specificity emphasizes the importance of stereochemistry in pheromone perception and response.
Q3: Can bark beetles synthesize this compound themselves?
A3: Yes, studies using radiolabeled precursors have confirmed that male Ips paraconfusus can biosynthesize this compound de novo, utilizing myrcene, a monoterpene found in their host pines, as a precursor []. Interestingly, female beetles of these species do not produce detectable amounts of this compound [].
Q4: Beyond its role as a pheromone component, has this compound been identified in other contexts?
A4: Yes, this compound has been detected in the volatile profile of rose apple (Syzygium jambos Alston) fruit from Brazil []. This suggests a potential role for this compound in the aroma profile of the fruit, although further research is needed to elucidate its specific contribution to the overall scent.
Q5: What is the molecular formula and molecular weight of this compound?
A5: The molecular formula of this compound is C8H16O, and its molecular weight is 128.21 g/mol.
Q6: Are there any documented synthetic routes for producing this compound?
A6: Yes, several synthetic approaches to produce this compound have been reported in the scientific literature. These include:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


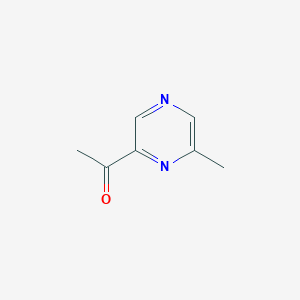
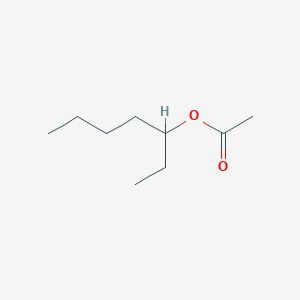
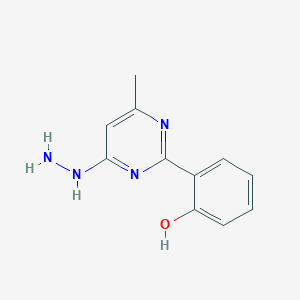
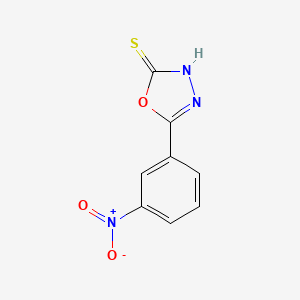

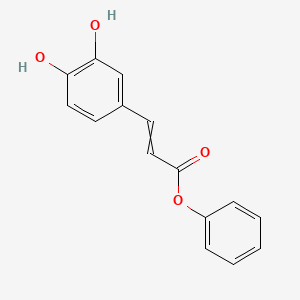
![7-[(3-Aminobenzoyl)amino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1618500.png)
![5-Methyltetrazolo[1,5-a]pyridine](/img/structure/B1618503.png)
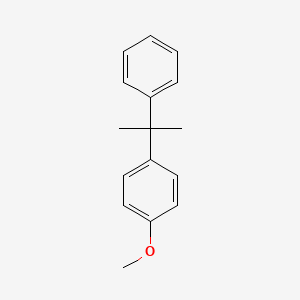

![2-[(4,6-Diamino-1,3,5-triazin-2-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B1618506.png)

